molecular formula C11H16O2 B8304589 2-[(1-Methyl-1-phenylethyl)oxy]ethanol

2-[(1-Methyl-1-phenylethyl)oxy]ethanol

Cat. No.: B8304589
M. Wt: 180.24 g/mol
InChI Key: BKZKYQORAJGMAZ-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1-phenylethyl)oxy]ethanol is a glycol ether derivative characterized by a phenylethyl ether group and a terminal hydroxyl group. The molecule’s key features include a bulky 1-methyl-1-phenylethyl substituent, which likely influences its solubility, reactivity, and applications in industrial or pharmaceutical contexts .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-phenylpropan-2-yloxy)ethanol

InChI

InChI=1S/C11H16O2/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

BKZKYQORAJGMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share functional similarities with 2-[(1-Methyl-1-phenylethyl)oxy]ethanol, particularly in their ether-alcohol backbone or aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 Tetramethylbutylphenoxy, ethoxy 9036-19-5
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol C₁₀H₉F₃O₂ 218.17 Difluoroethenyl, 4-fluorophenyl N/A
(2-(1,1-Difluoroethyl)phenyl)methanol C₉H₁₀F₂O 172.17 Difluoroethyl, benzyl alcohol 1465087-96-0
Ethanol, 2-[(1-ethyl-3-iodo-1-methyl-2-propynyl)oxy] C₈H₁₃IO₂ 268.09 Iodo, propynyl, ethyl-methyl 88692-66-4
Key Observations :

Fluorinated substituents (e.g., in and ) enhance polarity and metabolic stability, making these compounds more suited for pharmaceutical applications . The iodo-propynyl group in ’s compound suggests reactivity in cross-coupling reactions, a feature absent in the target molecule .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., : 172.17 g/mol) may exhibit higher volatility, whereas bulkier derivatives (: 294.43 g/mol) are likely used as surfactants or polymer additives .
  • The target compound’s intermediate molecular weight (estimated ~210–250 g/mol) may balance solubility and stability for use in coatings or solvents.

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility :
  • The 1-methyl-1-phenylethyl group in the target compound is less hydrophobic than the tetramethylbutylphenoxy chain in but more lipophilic than fluorinated analogs (). This positions it as a moderate-polarity solvent or intermediate .
  • Fluorinated compounds () exhibit lower logP values due to electronegative fluorine atoms, enhancing water solubility in polar media .
Reactivity and Stability :
  • Ether-alcohols with iodine () or difluoroethenyl groups () are prone to nucleophilic substitution or oxidation, whereas the target compound’s simple ether linkage offers greater chemical inertness .

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